molecular formula C14H19NO B13843532 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6

4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6

Cat. No.: B13843532
M. Wt: 223.34 g/mol
InChI Key: NEJAUBJWBBPNGB-LIJFRPJRSA-N
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Description

4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 is a deuterated derivative of 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole. This compound is primarily used as an intermediate in the synthesis of Bilastine-d6, a novel, nonsedating H1-antihistamine developed for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 involves several steps:

    Starting Materials: The synthesis begins with the appropriate deuterated starting materials to ensure the incorporation of deuterium atoms.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the oxazole ring.

    Reaction Conditions: The reaction conditions are optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 is primarily related to its role as an intermediate in the synthesis of Bilastine-d6. Bilastine-d6 exerts its effects by selectively binding to H1 histamine receptors, thereby blocking the action of histamine and alleviating allergic symptoms .

Properties

Molecular Formula

C14H19NO

Molecular Weight

223.34 g/mol

IUPAC Name

2-(1,1,1,3,3,3-hexadeuterio-2-phenylpropan-2-yl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C14H19NO/c1-13(2)10-16-12(15-13)14(3,4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3/i3D3,4D3

InChI Key

NEJAUBJWBBPNGB-LIJFRPJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1)(C2=NC(CO2)(C)C)C([2H])([2H])[2H]

Canonical SMILES

CC1(COC(=N1)C(C)(C)C2=CC=CC=C2)C

Origin of Product

United States

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